molecular formula C24H22N2O3S B2446920 (3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-40-7

(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2446920
CAS RN: 893315-40-7
M. Wt: 418.51
InChI Key: CBURSJLGLHKYJV-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

The reactivity of related benzothiazinone derivatives has been investigated, particularly in the context of forming new heteropolycyclic systems. For instance, the reactivity of 3-benzylidene and 3-ethylidene derivatives towards alkylidenephosphoranes has been explored, leading to the formation of dibenzo[c,e][1,2]thiazine 5,5-dioxide derivatives. This synthesis route involves a Michael addition followed by a prototropy and an intramolecular Wittig condensation, showcasing the compound's utility in creating complex heterocyclic systems (Croce & Rosa, 1996).

Multicomponent Synthesis

Research into multicomponent synthesis involving benzothiazinone derivatives has led to the creation of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This process involves a three-component interaction, highlighting the compound's versatility in synthesizing complex molecules with potential biological activity (Lega et al., 2016).

Biological Activity

Although the request specifically excludes drug-related information, it's worth noting that related studies have explored the biological activities of benzothiazine derivatives. Such research has led to the synthesis of novel compounds with potential antibacterial and radical scavenging activities, demonstrating the broader potential of benzothiazinone derivatives in medicinal chemistry (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

(3E)-1-benzyl-3-[(4-ethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-18-12-14-20(15-13-18)25-16-23-24(27)21-10-6-7-11-22(21)26(30(23,28)29)17-19-8-4-3-5-9-19/h3-16,25H,2,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBURSJLGLHKYJV-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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